molecular formula C22H24N4O5S B4225690 ETHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4225690
M. Wt: 456.5 g/mol
InChI Key: LMRTWXCNPANASX-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4-phenyl-3-thiophenecarboxylate is a complex organic compound that features a pyrazole ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.

    Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Electrophilic reagents like bromine, nucleophilic reagents like sodium methoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Mechanism of Action

The exact mechanism of action of ETHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE depends on its application:

Properties

IUPAC Name

ethyl 2-[4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanoylamino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c1-4-31-22(28)19-17(16-9-6-5-7-10-16)13-32-21(19)23-18(27)11-8-12-25-15(3)20(26(29)30)14(2)24-25/h5-7,9-10,13H,4,8,11-12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRTWXCNPANASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCCN3C(=C(C(=N3)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE

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